molecular formula C29H26FN5O3S B608173 (Rac)-JBJ-04-125-02 CAS No. 2140807-05-0

(Rac)-JBJ-04-125-02

Cat. No. B608173
CAS RN: 2140807-05-0
M. Wt: 543.68
InChI Key: VHQVOTINPRYDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-JBJ-04-125-02 is a small molecule inhibitor of Rac GTPases, a family of proteins involved in cell signaling and regulation. Rac GTPases are important regulators of cell adhesion, migration, proliferation, and survival. Rac GTPases are also involved in the regulation of actin cytoskeleton, a process that is critical for the development of many diseases, including cancer. The inhibition of Rac GTPases by (Rac)-JBJ-04-125-02 could provide a novel therapeutic approach to the treatment of cancer and other diseases.

Scientific Research Applications

Cancer Research: EGFR Inhibition

(Rac)-JBJ-04-125-02: is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) with potential anticancer activity . It has shown efficacy in inhibiting cell proliferation in vitro, particularly in cancer cell lines harboring the EGFRL858R/T790M mutation . This compound could be pivotal in the development of new cancer therapies, especially for non-small cell lung cancer (NSCLC) where EGFR mutations are prevalent.

Molecular Biology: Mutagenesis Studies

The compound’s selectivity for mutant EGFR makes it an excellent tool for mutagenesis studies. Researchers can use (Rac)-JBJ-04-125-02 to investigate the effects of EGFR mutations on cell signaling pathways, understand the mutation-driven tumorigenesis, and explore the molecular mechanisms of resistance to EGFR inhibitors .

Pharmacology: Drug Synergy Research

Studies have indicated that (Rac)-JBJ-04-125-02 works synergistically with osimertinib, an ATP-competitive covalent EGFR inhibitor. This synergy leads to increased apoptosis and more effective inhibition of cellular growth compared to either agent alone . This application is crucial for the development of combination therapies in pharmacology.

Biochemistry: Enzyme Kinetics

As an allosteric inhibitor, (Rac)-JBJ-04-125-02 provides a unique perspective on enzyme kinetics and the allosteric regulation of EGFR. It can help biochemists understand the conformational changes in the receptor and the subsequent effects on its enzymatic activity .

Toxicology: Safety Profiling

The safety profile of (Rac)-JBJ-04-125-02 is of significant interest in toxicology. Its effects on different cell types, potential cytotoxicity, and the therapeutic index can be studied to evaluate its safety as a pharmaceutical agent .

Chemical Synthesis: Racemic Mixture Studies

(Rac)-JBJ-04-125-02: is a racemate, meaning it is a mixture of equal parts of two enantiomers. This property makes it a subject of interest in chemical synthesis and chiral studies, where researchers can explore the differences in biological activity between the enantiomers and their individual contributions to the racemate’s overall effect .

properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQVOTINPRYDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.